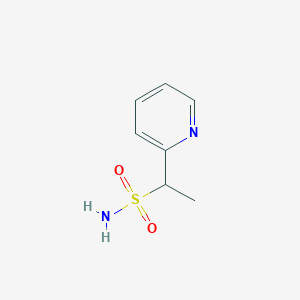

1-(Pyridin-2-yl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pyridin-2-yl)ethanesulfonamide is a chemical compound with the CAS Number: 1249535-80-5 . It has a molecular weight of 186.23 . It is typically in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C7H10N2O2S/c1-6(12(8,10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H2,8,10,11) . The InChI key is AEMIFUKXGXILIB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 186.23 .Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have shown a range of biological activities, suggesting that 1-(pyridin-2-yl)ethanesulfonamide might have similar effects .

Action Environment

It’s worth noting that environmental factors can significantly impact the action of similar compounds .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 1-(Pyridin-2-yl)ethanesulfonamide in lab experiments is its high potency and selectivity for the P2Y1 receptor. This allows for the specific modulation of this receptor subtype without affecting other receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the study of 1-(Pyridin-2-yl)ethanesulfonamide. One area of interest is the development of more potent and selective P2Y1 antagonists for use in various diseases. Another area of interest is the study of the compound's effects on other physiological processes beyond platelet aggregation and vasoconstriction. Additionally, the use of this compound in combination with other drugs or therapies may also be explored for its potential synergistic effects.

In conclusion, this compound is a compound that has shown potential in scientific research for its ability to modulate the P2Y1 receptor. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various diseases.

Synthesemethoden

The synthesis of 1-(Pyridin-2-yl)ethanesulfonamide involves the reaction of pyridine-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent like sodium borohydride to yield the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Wissenschaftliche Forschungsanwendungen

1-(Pyridin-2-yl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to be a potent antagonist of the P2Y1 receptor, which is involved in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmitter release. The compound has been studied for its potential use in the treatment of thrombotic disorders, ischemic stroke, and neurodegenerative diseases.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemische Analyse

Biochemical Properties

1-(Pyridin-2-yl)ethanesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with bromodomain-containing proteins, particularly bromodomain 2 of bromodomain-containing protein 4. The interaction involves binding to specific amino acid residues, which can influence the activity of these proteins . Additionally, this compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammation and fibrosis . Moreover, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The molecular mechanism of this compound involves complex interactions that ultimately affect cellular function and biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular processes and overall cell health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anti-fibrotic activities . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways influence the pharmacokinetics and overall activity of this compound in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its biochemical activity and overall efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

1-pyridin-2-ylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-6(12(8,10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H2,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMIFUKXGXILIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2949407.png)

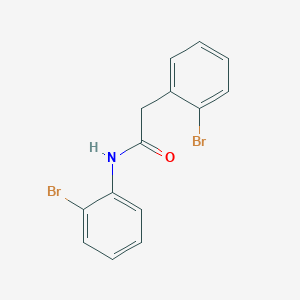

![[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol](/img/structure/B2949424.png)

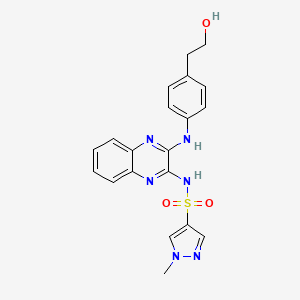

![N-(4-ethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2949427.png)

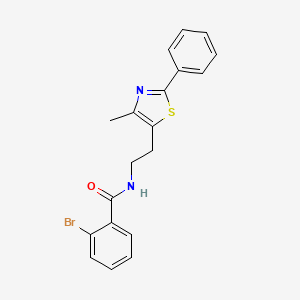

![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2949429.png)